1,2,4-Benzenetriol, chloro-

Description

Contextual Overview of Chlorinated Aromatic Compounds in Chemical Research

Chlorinated aromatic hydrocarbons are organic compounds that feature both chlorine atoms and aromatic rings in their structure. taylorandfrancis.com These compounds have been the subject of extensive research due to their widespread industrial applications and their persistence in the environment. taylorandfrancis.comresearchgate.net Many chlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs) and dioxins, have been utilized for their high dielectric strength and resistance to heat and chemical degradation. taylorandfrancis.com However, their stability also contributes to their environmental persistence, raising concerns about their potential health impacts. taylorandfrancis.comresearchgate.net

The introduction of chlorine onto an aromatic ring is a significant transformation in synthetic organic chemistry, as chlorinated compounds serve as versatile starting materials and intermediates in the production of a wide array of products, including insecticides, fungicides, herbicides, dyes, and pharmaceuticals. jalsnet.comisca.in Research in this area focuses on developing efficient and environmentally benign methods for the chlorination of aromatic compounds. jalsnet.comisca.in Traditional methods often involve molecular chlorine, which can be hazardous to handle, leading to the development of alternative chlorinating agents and catalytic systems. jalsnet.com The study of chlorinated aromatic compounds also extends to understanding their formation mechanisms, properties, and their interactions with biological systems. biorxiv.org

Significance of Polyhydroxylated Halogenated Benzenes

Polyhydroxylated halogenated benzenes represent a class of compounds that possess both multiple hydroxyl (-OH) groups and one or more halogen atoms attached to a benzene (B151609) ring. This combination of functional groups imparts unique chemical and biological properties. The hydroxyl groups can participate in hydrogen bonding and act as antioxidants, while the halogen atoms can influence the molecule's reactivity, lipophilicity, and metabolic stability. researchgate.net

In the realm of medicinal chemistry, halogenated phenolic compounds have garnered attention for their potential therapeutic activities. Several studies have indicated that the presence of halogens in a molecule can significantly enhance its biological activity, with many halogenated compounds exhibiting antibacterial, antifungal, antioxidant, and anticancer properties. asu.ru Halogenated phenolic compounds, including those derived from marine organisms, have been investigated for their diverse pharmacological activities. encyclopedia.pub

Nomenclature and Isomeric Considerations of Chlorinated 1,2,4-Benzenetriol (B23740)

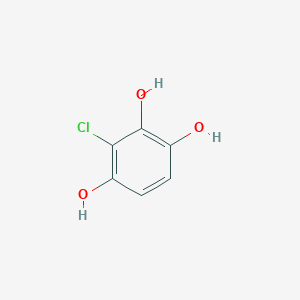

The nomenclature of "1,2,4-Benzenetriol, chloro-" indicates a benzene ring substituted with three hydroxyl groups at positions 1, 2, and 4, and a single chlorine atom. The precise position of the chlorine atom is not specified in this general name, leading to several possible isomers. The parent compound, 1,2,4-benzenetriol, is also known as hydroxyquinol. wikipedia.org

The possible isomers for a monochlorinated 1,2,4-benzenetriol are determined by the available positions on the benzene ring for the chlorine atom to attach. Given the substitution pattern of the hydroxyl groups, the remaining available positions for the chlorine atom are 3, 5, and 6. Therefore, the following isomers exist:

3-Chloro-1,2,4-benzenetriol

5-Chloro-1,2,4-benzenetriol

6-Chloro-1,2,4-benzenetriol

Each of these isomers, while sharing the same molecular formula (C₆H₅ClO₃), will exhibit different physical and chemical properties due to the distinct spatial arrangement of the chlorine atom relative to the hydroxyl groups. chemspider.com This difference in structure can influence factors such as melting point, boiling point, solubility, and reactivity.

Table 1: Isomers of Chloro-1,2,4-Benzenetriol

| Isomer Name | Molecular Formula | Position of Chlorine |

| 3-Chloro-1,2,4-benzenetriol | C₆H₅ClO₃ | 3 |

| 5-Chloro-1,2,4-benzenetriol | C₆H₅ClO₃ | 5 |

| 6-Chloro-1,2,4-benzenetriol | C₆H₅ClO₃ | 6 |

This table is generated based on chemical nomenclature principles.

Historical Perspectives on the Study of Halogenated Phenolic Derivatives

The study of halogenated phenolic compounds has evolved significantly over time. Initially, research focused on the synthesis and chemical properties of these derivatives, often as part of broader investigations into aromatic chemistry. researchgate.net The development of methods for halogenating phenols and other aromatic compounds was a key area of exploration in early organic chemistry. researchgate.net

Historically, compounds like pyrogallol (B1678534) (1,2,3-benzenetriol) have been used in various applications, including as photographic developers and in the manufacturing of dyes. researchgate.netwikipedia.org The introduction of halogens to such phenolic structures opened up new avenues for creating compounds with altered properties and potential new uses.

In more recent decades, the focus of research on halogenated phenolic compounds has shifted towards their environmental and biological significance. The discovery of halogenated phenols as metabolites of persistent organic pollutants (POPs) like PCBs and PBDEs in the 1960s and 1970s spurred a new wave of investigation. acs.orgfigshare.com This research has been driven by the need to understand the environmental fate, transport, and toxicology of these compounds. figshare.com Studies have increasingly examined the role of halogenated phenolic compounds in disrupting endocrine systems and other biological processes. oup.com The recognition of naturally occurring halogenated phenolic compounds, particularly from marine sources, has further broadened the scope of this research field. asu.ruencyclopedia.pub

Structure

2D Structure

3D Structure

Properties

CAS No. |

75562-91-3 |

|---|---|

Molecular Formula |

C6H5ClO3 |

Molecular Weight |

160.55 g/mol |

IUPAC Name |

3-chlorobenzene-1,2,4-triol |

InChI |

InChI=1S/C6H5ClO3/c7-5-3(8)1-2-4(9)6(5)10/h1-2,8-10H |

InChI Key |

ABLFWMWVDNPOAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1O)O)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Synthesis of Chlorinated Phenols and Polyhydroxylated Analogues

The primary strategies for synthesizing chlorinated phenols involve direct halogenation using various chlorinating agents and catalyst systems designed to control the position of chlorine substitution on the aromatic ring. The choice of reagent and conditions is critical for navigating the complex reactivity of polyhydroxylated substrates.

Direct halogenation remains the most straightforward approach for introducing a chlorine atom onto an aromatic ring. For highly activated substrates such as 1,2,4-benzenetriol (B23740), the key challenge lies in modulating the reactivity of the chlorinating agent to achieve regioselectivity.

N-Chlorosuccinimide (NCS) is a versatile and widely used reagent for the chlorination of various organic compounds, including electron-rich aromatic systems. wikipedia.orgresearchgate.net It serves as a source of an electrophilic chlorine atom ("Cl+"), which readily reacts with activated aromatic rings. wikipedia.org The chlorination of phenols and other activated arenes can be effectively carried out using NCS, often under mild conditions. wikipedia.orgresearchgate.net

For a highly activated substrate like 1,2,4-benzenetriol, the reaction with NCS is expected to be rapid. However, controlling the regioselectivity among the available positions (3, 5, and 6) and preventing polychlorination would be the principal challenge. The outcome of the chlorination is influenced by factors such as the solvent and the presence of a catalyst. For instance, acids like trifluoromethanesulfonic acid can activate NCS to halogenate even deactivated aromatic compounds. organic-chemistry.org In the context of polyhydroxylated phenols, careful selection of reaction conditions would be paramount to favor the formation of a specific monochlorinated isomer.

Sulfuryl chloride (SO₂Cl₂) is another common reagent for the chlorination of aromatic compounds. nih.govgoogle.com While it can be highly reactive, its selectivity can be precisely controlled through the use of various catalysts. nih.gov This approach has been particularly successful in the regioselective chlorination of phenols, offering pathways to preferentially obtain either ortho or para isomers. nih.govresearchgate.net Given the substitution pattern of 1,2,4-benzenetriol, the positions available for chlorination are 3, 5, and 6. Position 5 is para to the hydroxyl group at C1 and ortho to the hydroxyl group at C4, making it electronically and sterically distinct from positions 3 and 6.

A significant advancement in the selective chlorination of phenols has been the use of sulfur-containing catalysts in conjunction with sulfuryl chloride. researchgate.net These catalysts, which include a range of compounds from simple dialkyl sulfides to more complex cyclic sulfides and polymeric sulfides, act as moderators to enhance the regioselectivity of the reaction, typically favoring para-chlorination. google.comresearchgate.net For substrates like phenol (B47542) and cresols, the use of these catalysts leads to higher yields of the p-chloro isomer compared to reactions without the catalyst. researchgate.net The proposed mechanism involves the formation of a bulky, electrophilic chlorosulfonium-type intermediate, which then delivers chlorine preferentially to the sterically less hindered para position of the phenol.

For 1,2,4-benzenetriol, a sulfur-based catalyst system would likely favor chlorination at position 5, which is para to the hydroxyl group at C1.

The structure of the catalyst plays a crucial role in determining the regiochemical outcome of the chlorination. Research has demonstrated that selectivity can be finely tuned by modifying the catalyst. nih.gov

For chlorination with SO₂Cl₂, sulfur-containing catalysts generally direct the substitution to the para position. researchgate.net Studies on various phenols have shown that cyclic sulfides, such as tetrahydrothiopyran (B43164) derivatives, can significantly increase the para/ortho chlorination ratio. researchgate.net

Conversely, different catalyst systems can be employed to achieve high ortho-selectivity. For example, organocatalysts like (S)-diphenylprolinol have been shown to direct the chlorination of phenols almost exclusively to the ortho position when used with SO₂Cl₂. nih.gov This highlights the remarkable degree of control that can be exerted over the reaction's regioselectivity by choosing the appropriate catalyst.

| Catalyst | Observed Selectivity | Typical o:p Ratio |

|---|---|---|

| Acetonitrile / (S)-BINAPO | para-selective | ≤4:96 |

| Nagasawa's bis-thiourea | ortho-selective | ≤99:1 |

| (S)-Diphenylprolinol | ortho-selective |

An alternative method for achieving highly selective monochlorination involves the use of N-chlorodialkylamines in a strongly acidic medium. orgsyn.org This system has proven to be very effective for electron-rich aromatic compounds, yielding isomerically pure chloroaromatics. orgsyn.org For instance, N-chloromorpholine in 80% sulfuric acid is a potent and selective chlorinating agent. orgsyn.org

The structure of the N-chlorodialkylamine has a marked effect on both its reactivity and, to a lesser extent, its selectivity. orgsyn.org This method is particularly noted for its high ortho-selectivity in many cases. When applied to 1,2,4-benzenetriol, this approach could potentially favor chlorination at positions 3 or 6, which are ortho to the hydroxyl groups at C2 and C1, respectively. The strong acidic conditions and the nature of the chlorinating species would dictate the precise regiochemical outcome.

| N-Chlorodialkylamine | Relative Reactivity |

|---|---|

| N-Chloropiperidine | 1 |

| N-Chlorodiethylamine | 320 |

| N-Chloromorpholine | 17,000 |

Regioselective Chlorination with Sulfuryl Chloride (SO2Cl2) and Catalysts

Oxidation-Based Synthesis of Benzenetriols

Oxidative methods provide alternative routes to the 1,2,4-benzenetriol precursor from other phenolic compounds.

One production method for 1,2,4-benzenetriol involves the direct oxidation of resorcinol (B1680541) (1,3-dihydroxybenzene). chemicalbook.comchemicalbook.comnbinno.com This reaction utilizes hydrogen peroxide as the oxidant. This method represents a direct hydroxylation of the resorcinol ring to introduce a third hydroxyl group, yielding 1,2,4-benzenetriol. Recent studies have also explored the use of resorcinol-formaldehyde resins in photocatalytic processes to generate hydrogen peroxide, highlighting the ongoing research interest in the reactivity of resorcinol. nih.govchemrxiv.orgchemrxiv.org

The Dakin oxidation is a specific and effective method for synthesizing benzenetriols from hydroxylated aromatic aldehydes or ketones. chemicalbook.comchemicalbook.comnbinno.com This reaction involves the oxidation of an ortho- or para-hydroxylated phenyl aldehyde or ketone with hydrogen peroxide in a basic medium to yield a benzenediol or, in this case, a benzenetriol. wikipedia.orgalfa-chemistry.com

The synthesis of 1,2,4-benzenetriol can be specifically achieved through the Dakin oxidation of 2,4-dihydroxybenzaldehyde (B120756) or 3,4-dihydroxybenzaldehyde. chemicalbook.comchemicalbook.com The reaction mechanism begins with the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon of the aldehyde. wikipedia.org This is followed by an aryl migration and subsequent hydrolysis of the resulting phenyl ester to form the final benzenetriol product. wikipedia.org One documented synthesis applied a Dakin oxidation protocol to 2,4-dihydroxybenzaldehyde to successfully yield 1,2,4-trihydroxybenzene. semanticscholar.org

Table 2: Dakin Oxidation for 1,2,4-Benzenetriol Synthesis

| Starting Material | Reagents | Product | Source |

|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde | Hydrogen Peroxide, Base (e.g., Sodium Carbonate) | 1,2,4-Benzenetriol | chemicalbook.comchemicalbook.comsemanticscholar.org |

| 3,4-Dihydroxybenzaldehyde | Hydrogen Peroxide, Base | 1,2,4-Benzenetriol | chemicalbook.comchemicalbook.com |

| 2,4-Dihydroxyacetophenone | Hydrogen Peroxide, Base | 1,2,4-Benzenetriol | chemicalbook.comchemicalbook.com |

Hydrolytic Routes

The hydrolysis of an ester precursor is a widely used and high-yielding method for producing 1,2,4-benzenetriol.

The most common laboratory and industrial synthesis of 1,2,4-benzenetriol is achieved through the hydrolysis of its precursor, 1,2,4-triacetoxybenzene (B1630906). chemicalbook.comsmolecule.comwikipedia.org This deacetylation reaction is typically performed under acidic conditions. smolecule.comdrugfuture.com

In a representative procedure, 1,2,4-triacetoxybenzene is treated with hydrochloric acid in a mixture of methanol (B129727) and water. chemicalbook.comgoogle.com The reaction mixture is heated at reflux for several hours to ensure complete hydrolysis of the three acetate (B1210297) groups. chemicalbook.comgoogle.com This process, which is essentially a trans-esterification, yields 1,2,4-trihydroxybenzene as the product. google.com Following the reaction, workup and purification steps, such as extraction and recrystallization, can provide the final product in high purity and yield. chemicalbook.com One illustrative synthesis reported a yield of 98% for this hydrolysis step. chemicalbook.comgoogle.com

Table 3: Illustrative Hydrolysis of 1,2,4-Triacetoxybenzene

| Reagent | Amount/Concentration | Purpose | Source |

|---|---|---|---|

| 1,2,4-Triacetoxybenzene | 1 equivalent | Precursor | chemicalbook.comgoogle.com |

| Methanol | Solvent | Reaction Medium | chemicalbook.comgoogle.com |

| Deionized Water | Solvent | Reaction Medium | chemicalbook.comgoogle.com |

| 12 N Hydrochloric Acid | 0.1 equivalents | Acid Catalyst | chemicalbook.comgoogle.com |

| Condition | Duration | Outcome | |

| Reflux | 7 hours | Complete Hydrolysis | chemicalbook.comgoogle.com |

| Yield | | 98% | chemicalbook.comgoogle.com |

The precursor for the hydrolytic route, 1,2,4-triacetoxybenzene, is itself synthesized from readily available starting materials. The standard method is the Thiele-Winter acetylation, which involves the reaction of p-benzoquinone with acetic anhydride (B1165640) in the presence of an acid catalyst. doubtnut.comsarthaks.com

Concentrated sulfuric acid is commonly used as the catalyst for this transformation. doubtnut.comchembk.comcir-safety.org The reaction temperature must be carefully controlled, typically not exceeding 50°C, as higher temperatures can lead to product decomposition, while temperatures below 40°C result in a very slow reaction rate. google.comchembk.com In this reaction, p-benzoquinone undergoes a reductive acetylation to form the stable 1,2,4-triacetoxybenzene. doubtnut.comsarthaks.com After the reaction is complete, the product is typically precipitated by adding the reaction mixture to water, filtered, and then purified by recrystallization from a solvent like ethanol. chembk.comcir-safety.org

Hydrolysis of 1,2,4-Triacetoxybenzene Precursors

Emerging Sustainable Synthetic Pathways

Recent research has highlighted innovative methods for producing 1,2,4-benzenetriol from biomass-derived platform chemicals like cellulose (B213188) and 5-hydroxymethylfurfural (B1680220) (HMF). These pathways are crucial for developing a bio-based chemical industry.

A promising green synthesis route involves the direct catalytic degradation of cellulose to produce 1,2,4-benzenetriol. rsc.org This process utilizes a spherical P-doped activated carbon (CSP) catalyst derived from poplar bark, which is prepared through microwave carbonization with phosphoric acid acting as both a dopant and an activating agent. rsc.orgresearchgate.net The use of phosphoric acid is crucial as it promotes the formation of a well-developed porous structure and introduces Lewis acid active sites. rsc.orgresearchgate.net

The catalyst, specifically CSP1 (with a raw material to acid mass ratio of 1:1), possesses a high specific surface area of 1115 m²/g with a micro-mesoporous structure. rsc.org In the hydrothermal degradation of cellulose, the catalyst's Brønsted acid sites facilitate hydrolysis and dehydration, while the Lewis acid sites promote subsequent isomerization and rearrangement reactions necessary for forming 1,2,4-benzenetriol. rsc.orgresearchgate.net

Under optimal reaction conditions, this method achieves a cellulose conversion of over 99.9%. rsc.orgresearchgate.net This sustainable approach not only enables the green synthesis of 1,2,4-benzenetriol but also promotes the effective utilization of biomass waste resources. researchgate.net

Table 1: Optimal Conditions and Yields for Catalytic Degradation of Cellulose

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Spherical P-doped activated carbon (CSP1) | rsc.orgresearchgate.net |

| Temperature | 230 °C | rsc.orgresearchgate.net |

| Pressure | 1 MPa (N₂) | rsc.orgresearchgate.net |

| Reaction Time | 1 hour | rsc.orgresearchgate.net |

| Cellulose Conversion | >99.9% | rsc.orgresearchgate.net |

| 1,2,4-Benzenetriol Selectivity | 42.30% | rsc.orgresearchgate.net |

The conversion of 5-hydroxymethylfurfural (HMF), a key platform chemical derived from renewable carbohydrates, into 1,2,4-benzenetriol (BTO) represents another significant sustainable pathway. researchgate.netacs.orgnih.gov This conversion is typically performed via a ring-rearrangement reaction in water under subcritical or supercritical conditions. acs.orgnih.gov Through this route, BTO can be selectively synthesized with yields as high as 51.4%. researchgate.net

Even in the absence of a catalyst, HMF can be converted to BTO in considerable amounts (around 17 mol%) at temperatures of 300°C and high pressure, although a major side product is char. researchgate.net The process is considered a renewable alternative route towards producing feedstocks for polymers like nylons, as BTO can be further processed through catalytic hydrodeoxygenation. acs.orgnih.gov However, BTO itself can be unstable under these conditions, leading to the formation of degradation products or humins. researchgate.netnih.gov

The efficiency and selectivity of the HMF conversion to BTO can be significantly enhanced by using Lewis acid catalysts. acs.orgnih.gov Research has shown that certain metal salts, particularly those classified as relatively soft Lewis acids, are effective catalysts for this transformation in sub- and supercritical water. acs.orgnih.gov An initial screening demonstrated the successful application of catalysts including FeCl₂ and MgCl₂. core.ac.uk

Further studies revealed that catalysts like zinc chloride (ZnCl₂) and zinc triflate (Zn(OTf)₂), as well as iron(II) triflate (Fe(OTf)₂), are particularly suitable, leading to a substantial improvement in BTO yield compared to the uncatalyzed reaction. acs.orgnih.gov For instance, using ZnCl₂ as a catalyst, a BTO yield of up to 54-55% can be achieved at 89% HMF conversion. acs.orgnih.govacs.org The choice of Lewis acid is critical; stronger Lewis acids such as Hf(OTf)₄ tend to favor the formation of levulinic acid instead of BTO. acs.orgnih.gov The use of triflate salts has been observed to result in slightly higher BTO yields than their corresponding chloride salts, suggesting an influence of the counterion on the reaction. acs.orgcore.ac.uk

Table 2: Effect of Lewis Acid Catalysts on HMF Conversion to 1,2,4-Benzenetriol

| Catalyst | Max. BTO Yield (mol %) | HMF Conversion (%) | Conditions | Reference |

|---|---|---|---|---|

| None | ~17% | >95% | 300°C, 30-60 min | researchgate.net |

| ZnCl₂ | 54-55% | 89% | ~425°C, 3 min | acs.orgcore.ac.uk |

| Zn(OTf)₂ | ~55% | ~89% | ~425°C | acs.orgcore.ac.uk |

| Fe(OTf)₂ | Effective | - | Sub/supercritical water | acs.orgnih.gov |

| FeCl₂ | Screened | - | Subcritical water, 300°C | core.ac.uk |

| MgCl₂ | Screened | - | Subcritical water, 300°C | core.ac.uk |

Hydrothermal Conversion of 5-Hydroxymethylfurfural (HMF) to 1,2,4-Benzenetriol

Derivatization Strategies for Chlorinated Benzenetriols

Derivatization of trihydroxybenzenes is a key strategy for creating functionalized molecules for various applications. Chloroacetylation, in particular, introduces a reactive chloroacetyl group that serves as a versatile building block for further chemical modifications. mdpi.comsciforum.net

The O-chloroacetylation of trihydroxybenzenes, such as 1,2,4-benzenetriol, is a direct method for introducing chloroacetyl functional groups onto the aromatic core. mdpi.com This reaction is typically carried out using chloroacetyl chloride as the acylating agent. mdpi.comsciforum.netniscpr.res.in Chloroacetyl chloride is a multifunctional reagent that allows for the introduction of a two-carbon building block suitable for subsequent cyclization or nucleophilic substitution reactions. niscpr.res.in This process is fundamental in the synthesis of more complex compounds and specialized materials. mdpi.comsciforum.net

The reaction between a trihydroxybenzene and chloroacetyl chloride results in the formation of chloroacetylated intermediates. mdpi.comsciforum.net For example, the O-chloroacetylation of 1,2,4-benzenetriol yields benzene-1,2,4-triyl tris(2-chloroacetate). sciforum.net These intermediates are valuable because the chlorine atoms in the chloroacetyl groups are susceptible to nucleophilic exchange. mdpi.com This allows for the subsequent reaction with various nucleophiles, such as the sodium salt of tartaric acid, to produce a wide array of substances with unique structures and properties. mdpi.comsciforum.net The study of these reactions and the resulting intermediates expands the toolkit available to synthetic chemists for creating complex, functionalized molecules. mdpi.comsciforum.net

O-Chloroacetylation of Trihydroxybenzenes with Chloroacetyl Chloride

Subsequent Nucleophilic Substitution Reactions

The reactivity of the aromatic core in chloro-benzenetriol towards nucleophilic substitution is significantly influenced by the electronic properties of its substituents. In aromatic systems, nucleophilic substitution (SNAr) is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chloro-substituent). libretexts.org These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. semanticscholar.org

While direct studies on "1,2,4-Benzenetriol, chloro-" are scarce, its reactivity can be inferred from related and more extensively studied compounds, particularly chlorinated quinones, which represent the oxidized state of chlorinated hydroquinones. Chlorinated benzoquinones are highly susceptible to nucleophilic substitution, where the chlorine atoms act as leaving groups.

Research into the synthesis of substituted benzoquinones demonstrates the viability of nucleophilic substitution reactions. For instance, the reaction of 2,6-dichloro-1,4-benzoquinone (B104592) with N-(3-aminopropyl)-2-pipecoline in dichloromethane (B109758) results in a bis-amino-substituted product, 2,5-bis(3-(2-methylpiperidin-1-yl)propylamino)-3-chlorocyclohexa-2,5-diene-1,4-dione. dergipark.org.tr This reaction underscores the ability of amine nucleophiles to displace chlorine atoms on the quinone ring. dergipark.org.tr Similarly, 2-(4-tert-butylbenzylamino)-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione has been synthesized from tetrachloro-1,4-benzoquinone and 4-tert-butylbenzylamine. dergipark.org.tr

Further examples include the reaction of 2-(2-aminothiazol-5-yl)-3,5,6-trichloro-1,4-benzoquinones with diethylamine, which proceeds via nucleophilic substitution of a chlorine atom to yield aminovinyl derivatives. researchgate.net The general mechanism involves the initial addition of the nucleophile to the electron-deficient ring, followed by the elimination of the chloride ion to restore aromaticity. libretexts.org The reactivity of such systems is dependent on the solvent, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) often accelerating the rate of substitution compared to protic solvents like methanol. semanticscholar.orgd-nb.info

The following table summarizes representative nucleophilic substitution reactions on analogous chlorinated quinones.

Table 1: Examples of Nucleophilic Substitution on Chlorinated Quinones

| Precursor Compound | Nucleophile | Product | Reference |

|---|---|---|---|

| 2,6-Dichloro-1,4-benzoquinone | N-(3-aminopropyl)-2-pipecoline | 2,5-bis(3-(2-methylpiperidin-1-yl)propylamino)-3-chlorocyclohexa-2,5-diene-1,4-dione | dergipark.org.tr |

| Tetrachloro-1,4-benzoquinone | 4-tert-Butylbenzylamine | 2-(4-tert-Butylbenzylamino)-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione | dergipark.org.tr |

| 2-(2-aminothiazol-5-yl)-3,5,6-trichloro-1,4-benzoquinones | Diethylamine | 2-(2-aminothiazol-5-yl)-3,6-dichloro-5-diethylaminoethenyl-1,4-benzoquinones | researchgate.net |

Exploration of Analogous Compounds as Derivatization Agents

Compounds that are structurally analogous to chloro-benzenetriol, particularly halogenated aromatic compounds with electron-withdrawing groups, are widely used as derivatizing agents in analytical chemistry. Derivatization is a technique used to convert an analyte into a product that is easier to detect, separate, or analyze, often for gas chromatography (GC) or high-performance liquid chromatography (HPLC). uni-giessen.de The core principle behind many of these agents is the SNAr reaction, where the agent attaches to a nucleophilic site on the analyte molecule. libretexts.org

A classic example of an analogous compound used for derivatization is 1-fluoro-2,4-dinitrobenzene, also known as Sanger's reagent. libretexts.org This reagent reacts with the N-terminal amino group of peptides and amino acids. The fluorine atom is an excellent leaving group, and the two electron-withdrawing nitro groups strongly activate the aromatic ring for nucleophilic attack by the amine. libretexts.org The resulting dinitrophenyl-derivative is a stable, colored compound, which historically facilitated the analysis of protein structures. libretexts.org

1-Chloro-2,4-dinitrobenzene (CDNB) serves as another pertinent analogue. It is utilized for the derivatization of various nucleophiles, including vitamins and carboxylic acids. uni-giessen.de For example, it reacts with hydrazine (B178648) to form 2,4-dinitrophenyl hydrazine, a product that can be monitored spectrophotometrically. semanticscholar.org The reactivity of CDNB is influenced by the solvent, with reactions proceeding faster in polar aprotic solvents. semanticscholar.orgccsenet.org

More complex halogenated compounds, such as highly-fluorinated chloroformates, have been developed for the derivatization of highly polar analytes like polyhydroxy aromatic compounds (e.g., resorcinol, 1,3,5-trihydroxybenzene), amino acids, and carboxylic acids for GC-MS analysis. researchgate.netacs.org For instance, 5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl chloroformate (ClOFPCF) reacts with hydroxyl and amino groups to produce derivatives with excellent chromatographic properties and low detection limits. researchgate.net These agents enhance the volatility and thermal stability of the analytes while introducing a halogenated tag that allows for highly sensitive detection using electron capture negative ionization mass spectrometry (ECNI-MS). researchgate.netacs.org

The following table lists examples of compounds analogous to chloro-benzenetriol that are employed as derivatizing agents.

Table 2: Analogous Compounds Used as Derivatization Agents

| Derivatization Agent | Analyte Type | Principle of Reaction | Reference |

|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) | Amino acids, Peptides | Nucleophilic Aromatic Substitution | libretexts.org |

| 1-Chloro-2,4-dinitrobenzene (CDNB) | Vitamins, Carboxylic acids, Hydrazine | Nucleophilic Aromatic Substitution | semanticscholar.orguni-giessen.deccsenet.org |

| 5-Chloro-2,2,3,3,4,4,5,5-octafluoropentyl chloroformate (ClOFPCF) | Polar analytes (e.g., phenols, amines, carboxylic acids) | Nucleophilic Acyl Substitution | researchgate.net |

Chemical Reactivity, Transformation, and Degradation Mechanisms

Oxidation Chemistry of Benzenetriols

The presence of three hydroxyl groups on the benzene (B151609) ring makes 1,2,4-benzenetriol (B23740) and its derivatives highly susceptible to oxidation. sfu.caacs.org This reactivity is central to its chemical transformations and degradation pathways. The molecule can undergo both spontaneous oxidation (autoxidation) in the presence of molecular oxygen and catalyzed oxidation in the presence of transition metals. nih.gov

Autoxidation of polyphenolic compounds like 1,2,4-benzenetriol is a significant degradation pathway that occurs readily in the presence of molecular oxygen (O₂). nih.gov This process involves complex, free radical-propagated chain reactions. sfu.ca The reaction is characterized by the transfer of electrons from the benzenetriol molecule to oxygen, leading to the formation of semiquinone radicals and a cascade of reactive oxygen species (ROS). sfu.canih.gov This inherent reactivity makes 1,2,4-benzenetriol a potent reducing agent, capable of readily reacting with O₂. nih.govchemicalbook.com

The autoxidation of 1,2,4-benzenetriol is a primary source of several reactive oxygen species. sfu.ca The process is initiated by a one-electron transfer to molecular oxygen, generating the superoxide (B77818) radical (O₂⁻). nih.gov This superoxide radical can then act as a propagator for subsequent reactions. nih.gov Further steps in the ROS cascade include the formation of hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (HO•). sfu.canih.gov The generation of these species contributes significantly to the oxidative stress environment created by benzenetriols. sfu.canih.gov The production of H₂O₂ and HO• is a key feature of the autoxidation mechanism. nih.govnih.gov

Table 1: Reactive Oxygen Species Generated During Benzenetriol Autoxidation

| Reactive Oxygen Species (ROS) | Chemical Formula | Role in Autoxidation |

| Superoxide Radical | O₂⁻ | Initial product and propagator of the chain reaction. nih.gov |

| Hydrogen Peroxide | H₂O₂ | A key intermediate species generated during oxidation. sfu.canih.gov |

| Hydroxyl Radical | HO• | A highly reactive species formed in the ROS cascade. sfu.canih.gov |

The oxidation of 1,2,4-benzenetriol is significantly accelerated by the presence of transition metal ions. nih.gov These metals act as catalysts, influencing both the rate and the mechanism of the oxidation reaction. sfu.ca

Both copper (Cu²⁺) and iron (Fe³⁺) salts have been shown to catalyze the oxidation of 1,2,4-benzenetriol in a dose-dependent manner. sfu.canih.gov Copper ions, in particular, are potent catalysts for this reaction. nih.gov Studies have shown that Cu²⁺ at a concentration of 10 µM can increase the rate of autoxidation by 11-fold, while Fe³⁺ at 50 µM increases the rate by 91%. nih.gov The presence of copper enhances the frequency of benzenetriol-induced chemical changes. sfu.ca These findings highlight the critical role that trace metals can play in the degradation and transformation of benzenetriols. nih.gov

Table 2: Effect of Metal Catalysts on 1,2,4-Benzenetriol Oxidation

| Metal Ion | Concentration | Effect on Oxidation Rate | Reference |

| Copper (Cu²⁺) | 10 µM | 11-fold increase | nih.gov |

| Iron (Fe³⁺) | 50 µM | 91% increase | nih.gov |

The mechanism of benzenetriol oxidation is dependent on the presence of metal catalysts. In the absence of added metals, the autoxidation proceeds via sequential one-electron transfers, a process propagated by the superoxide radical. nih.gov However, the addition of Cu²⁺ changes this mechanism. Copper catalysis removes the dependency on the superoxide radical for propagation, suggesting a shift from a radical-propagated chain reaction to a concerted two-electron transfer pathway. nih.gov This mechanistic shift is a key distinction between the uncatalyzed autoxidation and the copper-catalyzed process. nih.gov

Oxidative Coupling Reactions

Oxidative coupling is a class of chemical reactions where two molecular units are joined through an oxidative process, often catalyzed by transition metal complexes. wikipedia.org In the context of phenolic compounds like chloro-1,2,4-benzenetriol, these reactions are of significant interest as they can lead to the formation of larger, more complex molecules such as dimers, oligomers, and polymers.

The mechanism of oxidative coupling for phenols typically involves the initial formation of a phenoxy radical through a single electron transfer (SET) from the electron-rich aromatic ring to an oxidant. uni-mainz.deunirioja.es For chloro-1,2,4-benzenetriol, the three hydroxyl groups strongly activate the aromatic ring, making it susceptible to oxidation. The resulting radical can then couple with another radical in a carbon-carbon or carbon-oxygen bond-forming step. Common catalysts for these reactions include copper and iron compounds. wikipedia.org The position of the chloro-substituent and the hydroxyl groups directs the regioselectivity of the coupling reaction. These transformations are fundamental in various fields, from the synthesis of complex natural products to the formation of humic substances in the environment.

Electrochemical Properties and Redox Behavior

The electrochemical characteristics of chloro-1,2,4-benzenetriol are dominated by the redox-active hydroquinone (B1673460) and catechol moieties within its structure. The presence of three hydroxyl groups on the benzene ring allows for facile electron transfer reactions.

pH Dependence of Electrochemical ResponseThe redox potential of chloro-1,2,4-benzenetriol is highly dependent on the pH of the aqueous solution.rsc.orgThis is a characteristic feature of redox systems where protons are directly involved in the reaction. As the pH of the solution increases, the concentration of protons decreases, which, according to the Nernst equation, shifts the equilibrium and facilitates the oxidation process. Consequently, the formal potential for the oxidation of chloro-1,2,4-benzenetriol is expected to decrease, typically by about 59 millivolts per pH unit for a process involving an equal number of protons and electrons.researchgate.netdtu.dkThis relationship is crucial for understanding and controlling the compound's electrochemical behavior in different environments.

| pH | Expected Formal Potential (E°' vs. SHE) |

|---|---|

| 1.0 | E° |

| 4.0 | E° - 0.177 V |

| 7.0 | E° - 0.354 V |

| 10.0 | E° - 0.531 V |

Note: The values are illustrative, based on the theoretical Nernstian slope of -59 mV/pH unit. E° is the standard potential at pH 0.

Complexation with Metal Ions (e.g., Fe²⁺, Mg²⁺) and Stability ConstantsThe vicinal hydroxyl groups on the chloro-1,2,4-benzenetriol molecule act as effective chelation sites for various metal ions. The ortho-dihydroxy (catechol) arrangement is particularly well-known for its ability to form stable complexes with metal ions like iron(II) (Fe²⁺) and magnesium(II) (Mg²⁺).nih.govIn this process, the hydroxyl groups can deprotonate to form alkoxide anions that coordinate with the metal cation, forming a stable chelate ring.

| Metal Ion | log K₁ | log K₂ |

|---|---|---|

| Mg²⁺ | ~4.3 | ~3.2 |

| Fe²⁺ | ~8.0 | ~6.0 |

Note: These are representative values for the parent compound catechol to illustrate the magnitude of stability constants.

Photochemical and Catalytic Degradation Pathways

Photocatalytic Degradation of Chlorinated Phenols Leading to BenzenetriolsPhotocatalysis is an advanced oxidation process (AOP) that utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), and a light source to generate highly reactive oxygen species that can degrade persistent organic pollutants.up.ac.zaucl.ac.ukThe photocatalytic degradation of chlorinated phenols is a well-studied process that can lead to the formation of chloro-1,2,4-benzenetriol as an intermediate.acs.org

The degradation mechanism begins with the absorption of photons by the TiO₂ catalyst, which generates electron-hole pairs. These charge carriers react with water and oxygen to produce powerful oxidizing agents, primarily hydroxyl radicals (•OH). mdpi.com These radicals can attack the aromatic ring of a chlorinated phenol (B47542), such as 4-chlorophenol (B41353). A key pathway in this degradation involves the hydroxylation of the ring. For example, 4-chlorophenol can be hydroxylated to form 4-chlorocatechol. acs.org This intermediate can undergo a subsequent hydroxylation step to yield 5-chloro-1,2,4-benzenetriol. acs.org This benzenetriol derivative is not the final product; it is itself susceptible to further attack by hydroxyl radicals, leading to the cleavage of the aromatic ring and eventual mineralization into carbon dioxide, water, and inorganic chloride ions. acs.org

| Reactant | Key Intermediate 1 | Key Intermediate 2 | Final Products |

|---|---|---|---|

| 4-Chlorophenol | 4-Chlorocatechol | 5-Chloro-1,2,4-benzenetriol | CO₂, H₂O, Cl⁻ |

Catalytic Wet Hydrogen Peroxide Oxidation (CWHPO)

CWHPO is an advanced oxidation process utilized for the degradation of recalcitrant organic pollutants, including chlorinated phenols. This method uses hydrogen peroxide in conjunction with a catalyst, often iron-based, to generate powerful hydroxyl radicals.

Studies on the CWHPO of 4-chlorophenol over iron-exchanged clays (B1170129) have successfully identified several aromatic intermediates. Among these, 5-chloro-1,2,4-benzenetriol and its non-chlorinated analogue, 1,2,4-benzenetriol, were detected, albeit in trace amounts. tuiasi.roresearchgate.net The presence of these compounds confirms that the degradation pathway of 4-chlorophenol involves sequential hydroxylation steps, leading to the formation of benzenetriol structures before the eventual cleavage of the aromatic ring.

Below is a table of major and minor intermediates identified during the CWHPO of 4-chlorophenol.

| Intermediate Compound | Classification |

| 4-chlorocatechol | Major |

| Hydroquinone | Major |

| Benzoquinone | Minor (Trace) |

| 5-chloro-1,2,4-benzenetriol | Minor (Trace) |

| 1,2,4-benzenetriol | Minor (Trace) |

| 3-chloro-muconic acid | Minor (Trace) |

| Data sourced from Environmental Engineering and Management Journal tuiasi.roresearchgate.net |

The mechanism of CWHPO using solid catalysts, such as iron-exchanged clays, is often described as a combination of heterogeneous and homogeneous catalysis. nih.gov Initially, the reaction is believed to occur on the surface of the solid catalyst (heterogeneous). However, leaching tests have indicated that iron ions can be released from the catalyst into the solution. tuiasi.roresearchgate.net These leached ions can then act as a homogeneous Fenton catalyst, contributing significantly to the degradation process, particularly in the later stages of the reaction. tuiasi.roresearchgate.net This interplay, where a solid catalyst gives rise to soluble active species, highlights a complex reaction environment that leverages both catalytic modes for efficient pollutant degradation. nih.gov

Bacterial Degradation Pathways

Microbial degradation offers an alternative, environmentally friendly route for the breakdown of chlorinated aromatic compounds. Certain bacterial strains have evolved specific enzymatic pathways to utilize these compounds as a source of carbon and energy.

The degradation of 2-chloro-4-nitrophenol (B164951) (2C4NP) has been characterized in several Gram-negative bacteria, revealing a pathway that proceeds through chloro-1,4-benzoquinone to 1,2,4-benzenetriol (BT). nih.govnih.govasm.org In Cupriavidus sp. CNP-8, a two-component FAD-dependent monooxygenase, HnpAB, catalyzes the conversion of 2C4NP into BT. nih.gov Following this, the enzyme HnpC, a BT 1,2-dioxygenase, facilitates the ring-cleavage of 1,2,4-benzenetriol, producing maleylacetate. nih.gov This BT pathway is distinct from the hydroquinone-based pathways observed in other bacteria. nih.govplos.org Similarly, Burkholderia sp. strain SJ98 is also reported to degrade 2C4NP via a pathway involving 1,2,4-benzenetriol. plos.orgresearchgate.net This microbial pathway demonstrates an efficient biological mechanism for the detoxification and mineralization of chlorinated and nitrated aromatic pollutants. nih.gov

The key enzymatic steps in the 1,2,4-benzenetriol pathway for 2C4NP degradation in Cupriavidus sp. CNP-8 are summarized below.

| Enzyme | Substrate | Product | Function |

| HnpAB (monooxygenase) | 2-Chloro-4-nitrophenol | 1,2,4-Benzenetriol (via chloro-1,4-benzoquinone) | Initial conversion |

| HnpC (dioxygenase) | 1,2,4-Benzenetriol | Maleylacetate | Aromatic ring cleavage |

| Data sourced from PubMed nih.gov |

Enzymatic Activities Involved in Chlorinated Compound Catabolism

The biological breakdown of chlorinated aromatic compounds, such as chloro-1,2,4-benzenetriol, is a critical process for environmental remediation. This catabolism is facilitated by a range of specialized enzymes produced by various microorganisms. nih.govnih.gov The initial and most challenging step in this process is typically the cleavage of the stable carbon-chlorine bond. semanticscholar.org Bacteria have evolved several enzymatic strategies to achieve this, broadly categorized as oxygenolytic, hydrolytic, and reductive dehalogenation. semanticscholar.orgnih.gov

Oxygenases play a pivotal role in the aerobic degradation of these compounds. nih.govnih.gov They introduce oxygen atoms into the aromatic ring, which destabilizes the structure and facilitates the removal of chlorine. semanticscholar.org This group includes two main types:

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the substrate. semanticscholar.org For instance, chlorobenzene (B131634) dioxygenase can initiate the degradation of chlorinated benzenes by converting them into chlorocatechols, which are key intermediates for further breakdown. nih.govnih.gov

Monooxygenases: These enzymes add one oxygen atom to the aromatic ring. semanticscholar.org Phenol hydroxylases and PCP-4-monooxygenase are examples that hydroxylate chlorinated phenols, often as a first step before ring cleavage. nih.govnih.gov This hydroxylation can lead to the formation of compounds like chlorohydroquinones or chlorocatechols. nih.gov

Dehalogenases are another crucial class of enzymes that directly catalyze the removal of chlorine atoms from the aromatic ring. researchgate.net Their mechanisms vary:

Hydrolytic Dehalogenases: These enzymes replace a chlorine atom with a hydroxyl group derived from water. semanticscholar.org

Reductive Dehalogenases: In anaerobic environments, these enzymes replace a chlorine atom with a hydrogen atom. semanticscholar.orgnih.gov This process, known as dehalorespiration, is common for highly chlorinated compounds. nih.govacs.org

The degradation of chlorinated phenols often involves a multi-step pathway. For example, the degradation of pentachlorophenol (B1679276) (PCP) by Sphingobium chlorophenolicum is initiated by PCP-4-monooxygenase, which converts PCP to tetrachlorohydroquinone. nih.govnih.gov This is followed by sequential reductive dehalogenation steps to form less chlorinated hydroquinones before the aromatic ring is cleaved. nih.gov Similarly, other chlorinated phenols can be converted to chlorocatechols, which are then processed by ring-cleavage dioxygenases. nih.govethz.ch

Fungi also contribute to the degradation of chlorinated aromatic compounds through the action of extracellular oxidative enzymes like laccases, manganese peroxidases, and lignin (B12514952) peroxidases. acs.org These enzymes generate highly reactive radicals that can initiate the breakdown of these persistent pollutants. acs.org

The table below summarizes the key enzymatic activities involved in the catabolism of chlorinated aromatic compounds.

| Enzyme Class | Specific Enzyme Example | Function in Catabolism | Typical Substrates |

|---|---|---|---|

| Dioxygenases | Chlorobenzene Dioxygenase | Initiates aerobic degradation by adding two oxygen atoms to the aromatic ring, often leading to the formation of chlorocatechols. nih.govnih.gov | Chlorobenzenes, 1,2-Dichlorobenzene, 1,2,4-Trichlorobenzene. microbe.com |

| Monooxygenases | PCP-4-monooxygenase | Catalyzes the hydroxylation of the aromatic ring, replacing a chlorine atom with a hydroxyl group. nih.gov | Pentachlorophenol (PCP), other chlorophenols. nih.gov |

| Reductive Dehalogenases | Chlorophenol Reductive Dehalogenase (CprA) | Removes chlorine atoms and replaces them with hydrogen under anaerobic conditions. nih.gov | Highly chlorinated phenols (e.g., PCP, TeCPs). nih.gov |

| Hydrolytic Dehalogenases | 4-Chlorobenzoyl-CoA dehalogenase | Replaces a chlorine atom with a hydroxyl group from water. semanticscholar.org | 4-Chlorobenzoate. semanticscholar.org |

| Peroxidases (Fungal) | Lignin Peroxidase, Manganese Peroxidase | Generate reactive oxygen species that facilitate the cleavage of C-Cl and C-C bonds. acs.org | Chlorinated phenols and other chlorinated aromatic compounds. acs.org |

Formation as Disinfection Byproducts (DBPs)

"1,2,4-Benzenetriol, chloro-" can be formed as a disinfection byproduct (DBP) during water treatment. DBPs are chemical compounds created when a disinfectant, such as chlorine, reacts with naturally occurring organic matter (NOM) present in the source water. wa.govyoutube.com

Chemical Pathways of DBP Formation from Phenols during Water Chlorination

The chlorination of drinking water is a vital process for killing pathogenic microorganisms. wa.gov However, chlorine is a powerful oxidant that readily reacts with organic precursors in the water, particularly phenolic compounds, which are common constituents of NOM and are also present from industrial pollution and personal care products. jhu.edunih.govsciencedaily.com

The reaction between chlorine (typically in the form of hypochlorous acid, HOCl, at neutral pH) and phenols is complex and can proceed through several pathways. nih.govyoutube.com The primary mechanism is electrophilic substitution, where chlorine attacks the electron-rich aromatic ring of the phenol. nih.govresearchgate.net This initial reaction leads to the formation of various chlorinated phenols. researchgate.net

For a compound like 1,2,4-benzenetriol (hydroxyquinol), which is highly activated due to the presence of three hydroxyl groups, the reaction with chlorine is expected to be rapid. The chlorine atoms will substitute at the available positions on the aromatic ring, leading directly to the formation of chlorinated benzenetriols.

Further reactions can occur with increased chlorine dosage or contact time. These include:

Oxidation: The phenolic ring can be oxidized, leading to ring cleavage. nih.gov This process breaks down the aromatic structure into smaller, aliphatic compounds. jhu.edunih.gov

Further Substitution: Additional chlorine atoms can be added to the ring, forming more highly chlorinated phenols. nih.gov

Coupling Reactions: In some cases, radical-mediated coupling reactions can form more complex molecules, such as polycyclic aromatic hydrocarbons or phenyl benzoquinones. nih.gov

Recent research has identified four main chemical pathways that lead to the cleavage of the phenol ring during chlorination, resulting in the formation of various smaller, potentially harmful DBPs. jhu.edu These findings help to elucidate how a wide range of both regulated and emerging DBPs are generated from phenolic precursors. jhu.edu

Intermediate Compounds in DBP Formation

The transformation of phenols during chlorination into terminal DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs) involves a series of intermediate compounds. wa.govnih.gov The initial intermediates are typically mono-, di-, and tri-chlorinated versions of the parent phenol. nih.govresearchgate.net

In the specific case of 1,2,4-benzenetriol, the reaction with chlorine would first produce mono-chlorinated 1,2,4-benzenetriols. As the reaction proceeds, these initial products can be further chlorinated or oxidized. Oxidation of the hydroxylated benzene ring can lead to the formation of chlorinated benzoquinones. nih.gov For example, the degradation of pentachlorophenol proceeds through the intermediate tetrachlorobenzoquinone. nih.gov

If the aromatic ring is cleaved, a variety of aliphatic intermediates are formed. Studies have identified α,β-unsaturated dicarbonyl compounds, such as 2-butene-1,4-dial (BDA) and its chlorinated analogue (Cl-BDA), as significant ring-cleavage products from the chlorination of various phenols. nih.govsciencedaily.com Other identified intermediates include chloral (B1216628) hydrate, chloroform, and various organic acids which are precursors to the regulated THMs and HAAs. nih.govresearchgate.net

The table below lists some of the key intermediate compounds formed during the chlorination of phenolic substances in water.

| Intermediate Compound Class | Specific Examples | Role in DBP Formation Pathway |

|---|---|---|

| Chlorophenols | 2-Chlorophenol, 4-Chlorophenol, 2,4-Dichlorophenol, 2,4,6-Trichlorophenol. nih.gov | Initial products of electrophilic substitution of chlorine on the phenol ring. nih.gov |

| Chlorinated Hydroquinones/Catechols | Chlorohydroquinone, Chlorocatechols. nih.govnih.gov | Formed from the hydroxylation and chlorination of phenols. nih.gov |

| Chlorinated Benzoquinones | 2,6-Dichlorobenzoquinone, Tetrachlorobenzoquinone. nih.govresearchgate.net | Oxidation products of chlorinated phenols or hydroquinones. nih.gov |

| Ring Cleavage Products | 2-Butene-1,4-dial (BDA), Chloro-2-butene-1,4-dial (Cl-BDA). nih.gov | Formed from the oxidative cleavage of the aromatic ring. nih.gov |

| Aliphatic Precursors | Chloral Hydrate, Chloroform, Dichloroacetonitrile. researchgate.net | Smaller molecules that are precursors to terminal DBPs like THMs and HAAs. researchgate.net |

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of chloro-1,2,4-benzenetriol and its related compounds from various samples. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the most powerful tools in this analytical arsenal.

High-Performance Liquid Chromatography (HPLC) for Purity and Metabolite Analysis

High-performance liquid chromatography is a versatile technique for the analysis of polar, non-volatile compounds like chloro-1,2,4-benzenetriol. It is particularly well-suited for determining the purity of the compound and for analyzing its metabolites in biological or environmental samples. researchgate.netnih.gov

A typical HPLC method for the analysis of chlorinated phenols involves a reversed-phase approach. nih.gov An octadecylsilane (B103800) (ODS or C18) column is commonly used as the stationary phase due to its ability to separate compounds based on their hydrophobicity. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. nih.govjcsp.org.pk The pH of the mobile phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the phenolic compounds. jcsp.org.pk For detection, a UV detector is frequently employed, with the wavelength set to an absorbance maximum of the analyte to ensure high sensitivity. nih.govnih.gov The linearity of the detector response is typically excellent over a wide concentration range, with detection limits often in the low microgram-per-milliliter range. nih.gov

For the analysis of metabolites, which may be present in complex matrices such as urine, a sample preparation step is often necessary. nih.gov This can involve hydrolysis to release conjugated metabolites, followed by extraction and concentration before injection into the HPLC system. nih.gov The use of HPLC allows for the separation of the parent compound from its various metabolic products, enabling detailed toxicokinetic and metabolic profiling studies. nih.gov

Interactive Data Table: Typical HPLC Parameters for Chlorinated Phenol (B47542) Analysis

| Parameter | Condition | Rationale |

| Column | Octadecylsilane (ODS, C18), 5 µm particle size | Provides good separation for hydrophobic compounds like chlorinated phenols. |

| Mobile Phase | Methanol/Water or Acetonitrile/Water gradient with a buffer (e.g., phosphate) | Allows for the elution and separation of compounds with varying polarities. |

| Detection | UV at 240-280 nm | Phenolic compounds exhibit strong UV absorbance in this range. |

| Temperature | Controlled, e.g., 30°C | Ensures reproducible retention times. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

Solid Phase Microextraction (SPME) Coupled with GC-MS for Water Analysis

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that is particularly useful for the extraction and preconcentration of organic analytes from aqueous samples. researchgate.netresearchgate.net When coupled with GC-MS, it provides a sensitive and efficient method for the analysis of chloro-1,2,4-benzenetriol in water. researchgate.net

The SPME technique utilizes a fused silica (B1680970) fiber coated with a stationary phase. researchgate.net The fiber is exposed to the water sample, and the analytes partition from the sample matrix into the fiber coating. researchgate.net After extraction, the fiber is transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation and subsequent MS detection. researchgate.net

The choice of fiber coating is critical for the selective extraction of the target analyte. For polar compounds like chlorinated phenols, a polyacrylate (PA) or a polydimethylsiloxane-divinylbenzene (PDMS-DVB) fiber is often suitable. researchgate.net The extraction efficiency is influenced by several factors, including sample pH, salt concentration, extraction time, and temperature, which must be optimized to achieve the best sensitivity. researchgate.net SPME-GC-MS offers the advantages of being a simple, rapid, and environmentally friendly method for the trace analysis of chloro-1,2,4-benzenetriol in aqueous environments. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Characterization

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques for the characterization of metabolites of chloro-1,2,4-benzenetriol in biological and environmental samples. nih.govspringernature.com LC-MS combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.gov This technique is particularly advantageous for the analysis of polar and non-volatile metabolites that are not amenable to GC-MS without derivatization. springernature.com

In LC-MS analysis of chlorophenols, a reversed-phase separation is typically employed. nih.gov The eluent from the LC column is introduced into the mass spectrometer, where the molecules are ionized. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used for this class of compounds. springernature.com Mass spectral acquisition is often performed in the negative ion mode, as phenolic compounds readily deprotonate to form [M-H]⁻ ions. nih.gov

Tandem mass spectrometry (LC-MS/MS) provides an additional layer of specificity and structural information. ulisboa.pt In this technique, the precursor ion corresponding to the metabolite of interest is selected and fragmented, and the resulting product ions are detected. ulisboa.pt This fragmentation pattern provides a "fingerprint" of the molecule, which is invaluable for the structural elucidation and confirmation of unknown metabolites. ulisboa.pt The high sensitivity of LC-MS/MS allows for the detection and characterization of metabolites at very low concentrations. springernature.com

Spectroscopic Techniques

While chromatographic techniques are essential for separation and quantification, spectroscopic methods provide fundamental information about the molecular structure of chloro-1,2,4-benzenetriol.

Due to the scarcity of direct spectroscopic data for "1,2,4-Benzenetriol, chloro-", the following sections will infer its likely spectroscopic characteristics based on the known data for the parent compound, 1,2,4-benzenetriol (B23740), and general principles of spectroscopy for chlorinated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR and Carbon-13 (¹³C) NMR are powerful tools for elucidating the carbon-hydrogen framework of a molecule. libretexts.org For chloro-1,2,4-benzenetriol, the ¹H NMR spectrum would be expected to show signals for the aromatic protons. youtube.com The chemical shifts, splitting patterns (coupling), and integration of these signals would provide information about the substitution pattern on the benzene (B151609) ring. youtube.com The introduction of a chlorine atom would influence the chemical shifts of the nearby protons due to its electronegativity and anisotropic effects. libretexts.org The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, with the carbon atom bonded to the chlorine atom exhibiting a characteristic chemical shift. libretexts.org

Solid-state ³⁵Cl NMR spectroscopy could be a specialized technique to directly probe the chlorine environment within the molecule. nih.gov The quadrupolar interaction and chemical shift are sensitive to the local electronic structure around the chlorine nucleus, providing valuable structural information. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the electron ionization (EI) mass spectrum of chloro-1,2,4-benzenetriol, a molecular ion peak (M⁺) would be expected. nist.gov A characteristic feature would be the presence of an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nist.gov The fragmentation pattern would likely involve the loss of functional groups such as OH, CO, and the chlorine atom, providing further structural clues.

Infrared (IR) Spectroscopy: The IR spectrum of chloro-1,2,4-benzenetriol would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups. The C-O stretching vibrations would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, and aromatic C=C stretching vibrations would be present in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration would typically appear in the fingerprint region, generally between 600 and 800 cm⁻¹.

UV-Vis Spectroscopy: The UV-Vis spectrum of chloro-1,2,4-benzenetriol in a suitable solvent (e.g., methanol or water) would be expected to show absorption bands in the ultraviolet region, characteristic of the π → π* transitions of the aromatic ring. The position and intensity of these bands would be influenced by the hydroxyl and chloro substituents on the benzene ring.

Information Not Available for "1,2,4-Benzenetriol, chloro-"

Following a comprehensive search for scientific literature and data, it has been determined that there is no available information specifically pertaining to the chemical compound “1,2,4-Benzenetriol, chloro-”. The request for an article detailing the analytical methodologies for this specific chlorinated compound cannot be fulfilled at this time.

All available research and data found relate to the parent, non-chlorinated compound, 1,2,4-Benzenetriol . This includes all potential data for the outlined sections:

Other Quantitative Assays

Potentiometry for Purity Assessment

Given the strict instructions to focus solely on the chemical compound “1,2,4-Benzenetriol, chloro-”, and in the interest of maintaining scientific accuracy, no article can be generated. Providing information on 1,2,4-Benzenetriol would not meet the specific requirements of the request and would be scientifically inappropriate.

Should information on the non-chlorinated compound 1,2,4-Benzenetriol be of interest, a new request can be submitted.

of 1,2,4-Benzenetriol, chloro-

Following a comprehensive search of scientific literature and databases, specific research findings, detailed methodologies, and data tables concerning the use of the Ferrous Oxidation-Xylenol Orange (FOX) Assay for the characterization and quantification of hydrogen peroxide formation directly from the compound 1,2,4-Benzenetriol, chloro- could not be located.

The available research extensively covers the application of the FOX assay for the parent compound, 1,2,4-Benzenetriol (also known as hydroxyhydroquinone), and details its propensity to autoxidize and generate reactive oxygen species, including hydrogen peroxide. However, specific studies detailing this analytical methodology for the chlorinated derivative as per the request were not found.

Therefore, in strict adherence to the instruction to focus solely on "1,2,4-Benzenetriol, chloro-", it is not possible to generate the requested article section with the required scientifically accurate content and data tables. Providing information on the non-chlorinated parent compound would fall outside the explicit scope of the request.

Environmental Occurrence and Fate

Presence of 1,2,4-Benzenetriol (B23740) and Chlorinated Derivatives in Environmental Matrices

The occurrence of 1,2,4-benzenetriol and its chlorinated forms in the environment is linked to several anthropogenic and natural sources. Understanding these sources is crucial for assessing their environmental impact and potential risks.

1,2,4-Benzenetriol is a recognized metabolite of benzene (B151609), a ubiquitous environmental pollutant. While the direct metabolic formation of chloro-1,2,4-benzenetriol has not been definitively established, studies have shown that the presence of 1,2,4-benzenetriol in biological systems can lead to the formation of halogenated molecules. In human myeloid cells, for instance, the enzyme myeloperoxidase can utilize chloride ions to convert hydrogen peroxide into hypochlorous acid. This reactive chlorine species can then interact with DNA and other molecules, leading to the formation of chlorinated adducts. This process suggests a potential pathway for the in-vivo formation of chlorinated organic compounds in the presence of 1,2,4-benzenetriol.

The widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is a significant source of 1,2,4-benzenetriol in the environment. The microbial degradation of 2,4-D often proceeds through the formation of 2,4-dichlorophenol, which can be further transformed into various intermediates, including chlorohydroquinone and subsequently 1,2,4-benzenetriol. Given that the parent compound contains chlorine atoms, it is plausible that chlorinated derivatives of 1,2,4-benzenetriol could be formed during the incomplete degradation of 2,4-D or other related chlorinated industrial chemicals.

| Precursor Compound | Intermediate | Potential Product |

| Benzene | 1,2,4-Benzenetriol | Halogenated DNA/Tyrosines |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-Dichlorophenol, Chlorohydroquinone | 1,2,4-Benzenetriol, Chloro-1,2,4-benzenetriol |

| 4-Chlorophenol (B41353) | 4-Chlorocatechol | 5-Chloro-1,2,4-benzenetriol |

| 2-Chloro-4-nitrophenol (B164951) | Chloro-1,4-benzoquinone | 1,2,4-Benzenetriol |

This table summarizes the precursor compounds and their degradation pathways that can lead to the formation of 1,2,4-benzenetriol and its chlorinated derivatives.

Water disinfection, a critical process for ensuring public health, involves the use of disinfectants like chlorine that can react with naturally present organic matter to form a variety of disinfection byproducts (DBPs). While the formation of numerous chlorinated organic compounds during this process is well-documented, the specific formation of chloro-1,2,4-benzenetriol has not been explicitly reported in the reviewed scientific literature. Phenolic compounds, which are structurally similar to 1,2,4-benzenetriol, are known precursors to DBP formation. It is, therefore, conceivable that if 1,2,4-benzenetriol is present in raw water sources, it could react with chlorine to form chlorinated derivatives. However, without direct experimental evidence, this remains a hypothetical pathway.

Environmental Transformation and Bioremediation

Once present in the environment, 1,2,4-benzenetriol and its chlorinated derivatives are subject to various transformation and degradation processes. These processes, including bacterial degradation and photocatalysis, play a key role in determining the persistence and ultimate fate of these compounds.

Certain microorganisms have evolved metabolic pathways to degrade chlorinated aromatic compounds. For example, the bacterium Cupriavidus sp. CNP-8 can degrade 2-chloro-4-nitrophenol. This degradation pathway proceeds through the formation of chloro-1,4-benzoquinone, which is then converted to 1,2,4-benzenetriol. This metabolic process demonstrates a clear link between a chlorinated environmental pollutant and the formation of 1,2,4-benzenetriol, highlighting the role of bacteria in the transformation of these compounds.

| Microorganism | Substrate | Key Intermediate | Product |

| Cupriavidus sp. CNP-8 | 2-Chloro-4-nitrophenol | Chloro-1,4-benzoquinone | 1,2,4-Benzenetriol |

This table illustrates the bacterial degradation of a chlorinated nitrophenol, which involves the formation of 1,2,4-benzenetriol.

Photocatalysis represents another important environmental degradation pathway. Studies on the photocatalytic degradation of 4-chlorophenol using a titanium dioxide (TiO2) catalyst have shown that this process leads to the formation of several hydroxylated and chlorinated intermediates. A major product identified in these studies is 5-chloro-1,2,4-benzenetriol. This finding provides direct evidence for the formation of a chlorinated derivative of 1,2,4-benzenetriol through a photochemical process that is relevant to environmental conditions.

| Process | Substrate | Catalyst | Major Product |

| Photocatalysis | 4-Chlorophenol | TiO2 | 5-Chloro-1,2,4-benzenetriol |

This table details the photocatalytic degradation of 4-chlorophenol, leading to the formation of 5-chloro-1,2,4-benzenetriol.

Catalytic Oxidation of Chlorinated Benzene-Containing Compounds by Metal Oxides

The catalytic oxidation of chlorinated benzene-containing compounds, such as chlorophenols and chlorobenzenes, using metal oxide-based catalysts is a significant area of research for environmental remediation. These processes aim to mineralize persistent organic pollutants into less harmful substances like CO2, H2O, and HCl. During these oxidation reactions, a variety of intermediate compounds are formed, including "1,2,4-Benzenetriol, chloro-".

Research has demonstrated the formation of 5-chloro-1,2,4-benzenetriol as an intermediate in the degradation of chlorinated aromatic compounds through various metal oxide-catalyzed systems.

Iron-Based Catalysts:

In studies of catalytic wet hydrogen peroxide oxidation (CWHPO) of 4-chlorophenol, iron-exchanged montmorillonite clays (B1170129) have been shown to be active catalysts. eemj.eu In this Fenton-like process, 4-chlorophenol is completely oxidized. The analysis of reaction intermediates identified 4-chlorocatechol as the major intermediate, followed by hydroquinone (B1673460). eemj.eu Traces of other compounds, including 5-chloro-1,2,4-benzenetriol, benzoquinone, and 1,2,4-benzenetriol, were also detected. eemj.eu This indicates a reaction pathway where 4-chlorophenol undergoes hydroxylation and subsequent oxidation, leading to the formation of the chlorinated benzenetriol. Some studies suggest that the catalytic activity in these systems may be primarily due to iron ions that have leached into the solution, indicating a homogeneous catalysis mechanism. eemj.euwhiterose.ac.uk Other iron-based catalysts, such as FeOx supported on TiO2 and copper ferrites (CuFe2O4), are also used in Fenton-like oxidation of 4-chlorophenol, which proceeds through the generation of highly reactive hydroxyl radicals. whiterose.ac.ukwhiterose.ac.uk

Titanium Dioxide (TiO2) Catalysis:

Titanium dioxide (TiO2) is a widely studied photocatalyst for the degradation of organic pollutants. In the TiO2-mediated photocatalytic degradation of 4-chlorophenol, the initial step involves its conversion to hydroquinone and 4-chlorocatechol. acs.orgacs.org The subsequent degradation of 4-chlorocatechol is a key pathway where 5-chloro-1,2,4-benzenetriol is formed. Research has shown that the major product from the hydroxylation of 4-chlorocatechol is indeed 5-chloro-1,2,4-benzenetriol. acs.orgacs.orgscite.ai A minor amount of 4-chloropyrogallol is also produced. acs.orgacs.org This highlights a specific and significant pathway for the formation of chloro-1,2,4-benzenetriol during the advanced oxidation of chlorophenols.

Vanadium Pentoxide (V2O5) Catalysis:

Catalysts composed of vanadium pentoxide (V2O5) supported on titania (TiO2) are effective for the gas-phase oxidation of chlorinated benzenes, such as chlorobenzene (B131634) and dichlorobenzenes. researchgate.netresearchgate.netepa.gov In-situ Fourier-transform infrared spectroscopy (FTIR) studies suggest a mechanism involving the adsorption of the chlorinated benzene onto the catalyst surface. researchgate.net This is followed by a nucleophilic attack on the chlorine position and subsequent oxidation of the aromatic ring. researchgate.net While these studies primarily focus on complete mineralization to CO2, H2O, and HCl, the formation of hydroxylated and partially oxidized intermediates on the catalyst surface, such as phenolates and maleates, is a crucial part of the reaction mechanism. researchgate.net

The table below summarizes the findings on the formation of "1,2,4-Benzenetriol, chloro-" during the catalytic oxidation of chlorinated benzene-containing compounds.

Mentioned Compounds

Mechanistic Insights into Biological Interactions

Molecular Mechanisms of Reactive Oxygen Species (ROS) Generation

1,2,4-benzenetriol (B23740) is known to readily auto-oxidize, a process that initiates a cascade of reactions producing various ROS. nih.govsigmaaldrich.com This auto-oxidation involves redox cycling that can generate superoxide (B77818) radicals (O₂•-), which are then converted, either spontaneously or enzymatically, to hydrogen peroxide (H₂O₂). nih.gov Studies in HL-60 human myeloid cells have demonstrated that exposure to BT leads to a significant increase in intracellular levels of O₂•-, H₂O₂, the hydroxyl radical (•OH), and hypochlorous acid (HOCl). nih.govsigmaaldrich.com

A key pathway for ROS generation initiated by 1,2,4-benzenetriol in specific cell types involves the heme enzyme myeloperoxidase (MPO). nih.gov MPO is abundantly expressed in myeloid cells, such as neutrophils and monocytes. nih.gov The enzyme utilizes the hydrogen peroxide (H₂O₂) produced during the auto-oxidation of BT, along with chloride ions (Cl⁻), to catalyze the formation of hypochlorous acid (HOCl), a potent oxidant. nih.govsigmaaldrich.com

This proposed mechanism involves the following steps:

Exposure to 1,2,4-benzenetriol leads to an increase in intracellular O₂•−, likely through auto-oxidation. nih.gov

O₂•− is subsequently converted to H₂O₂. nih.gov

In myeloid cells, MPO uses H₂O₂ and Cl⁻ to produce HOCl. nih.gov

The involvement of this pathway is supported by evidence that MPO-specific inhibitors, such as 4-aminobenzoic acid hydrazide (ABAH), and H₂O₂ scavengers like catalase, can inhibit the BT-induced increases in HOCl and subsequent cellular damage. nih.govsigmaaldrich.com

The HOCl generated via the MPO pathway is a highly reactive molecule capable of damaging a wide range of biological macromolecules, including proteins, lipids, and nucleic acids. nih.gov Its high reactivity contributes to what is known as "halogenative stress," which may be a significant factor in the myelotoxicity associated with benzene (B151609) exposure. nih.gov The interaction of HOCl with these biomolecules can lead to chlorination and oxidative damage, disrupting their normal physiological functions and contributing to cellular apoptosis. nih.govsigmaaldrich.com

Interactions with Nucleic Acids and Proteins

1,2,4-benzenetriol induces significant damage to nucleic acids and proteins through multiple mechanisms, including direct halogenation and oxidative damage mediated by transition metals.

The HOCl produced by the MPO-catalyzed reaction is a primary agent responsible for the halogenation of cellular components. nih.gov Studies have shown that exposure of HL-60 myeloid cells to 1,2,4-benzenetriol results in increased levels of halogenated DNA and halogenated tyrosines. nih.govsigmaaldrich.com This effect is consistent with the known reactivity of HOCl, which can lead to the formation of chlorinated nucleosides, such as 5-chloro-2'-deoxycytidine (5-CldC), and chlorinated amino acids. nih.gov

Crucially, this DNA halogenation was inhibited by the MPO inhibitor ABAH, the HOCl scavenger methionine, and the H₂O₂ scavenger catalase. nih.govsigmaaldrich.com These findings strongly support the hypothesis that the H₂O₂-MPO-HOCl system is the key mechanism behind the induction of halogenated DNA and proteins following exposure to 1,2,4-benzenetriol. nih.gov

In addition to halogenation, 1,2,4-benzenetriol can induce DNA damage through Fenton-type reactions, which are significantly enhanced by the presence of transition metal ions like copper (Cu) and iron (Fe). nih.govnih.gov The compound's redox cycling generates H₂O₂, which can then react with reduced forms of these metals (e.g., Cu(I), Fe(II)) to produce highly reactive hydroxyl radicals (•OH) in close proximity to DNA. nih.gov

Research has shown that the addition of copper or iron ions enhances the DNA breakage induced by 1,2,4-benzenetriol, with copper being particularly active. nih.govnih.gov The mechanism involves a site-specific generation of reactive species, leading to strand breaks in DNA. nih.gov This process is believed to be a major contributor to the genotoxicity of 1,2,4-benzenetriol. nih.govcore.ac.ukjohnshopkins.edu Interestingly, while the addition of Fe(III) increases hydroxyl radical production, the addition of Cu(II) does not, suggesting that the DNA damage in the presence of copper may be caused by a different active species, possibly a copper-peroxide complex. nih.govcore.ac.ukjohnshopkins.edu

Effective protection against the DNA damage induced by 1,2,4-benzenetriol requires a multi-faceted antioxidant approach, highlighting the interplay between ROS and metal ions. nih.gov While individual antioxidants provide partial protection, combinations of antioxidants and metal chelators can act synergistically to offer nearly complete protection. nih.gov

Studies have demonstrated the following protective effects:

Antioxidants: Catalase (an H₂O₂ scavenger) and superoxide dismutase (an O₂•− scavenger) significantly protect against DNA breakage. nih.govnih.gov